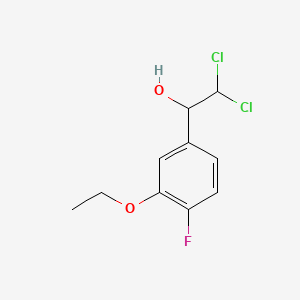
2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol is a chemical compound with the molecular formula C10H11Cl2FO2 and a molecular weight of 253.09 g/mol . It is characterized by the presence of two chlorine atoms, an ethoxy group, and a fluorine atom attached to a phenyl ring, along with an ethanol moiety. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with chloroform in the presence of a base, such as sodium hydroxide, to form the corresponding dichloromethyl intermediate. This intermediate is then reduced to the desired ethanol compound using a reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(4-ethoxy-3-fluorophenyl)ethanol: Similar structure with the ethoxy and fluorine groups in different positions.
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: Contains similar functional groups but with different stereochemistry.
Uniqueness
2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H11Cl2FO2 |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C10H11Cl2FO2/c1-2-15-8-5-6(3-4-7(8)13)9(14)10(11)12/h3-5,9-10,14H,2H2,1H3 |
Clé InChI |
CGAINVGUWZAMFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















